molecular formula C21H26N4O3S B11164568 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11164568
M. Wt: 414.5 g/mol
InChI Key: VQBUKSBOMGTYJH-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a thiadiazole ring, a pyrrolidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using sulfur and nitrogen sources.

    Formation of the Pyrrolidine Ring: This step might involve the cyclization of amino acids or other suitable precursors.

    Coupling Reactions: The final step would involve coupling the thiadiazole and pyrrolidine rings with the methoxy-methylphenyl group using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green Chemistry: Employing environmentally friendly solvents and reagents.

    Process Optimization: Streamlining the process to minimize waste and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it could be studied for its potential biological activity, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, it might be investigated as a potential drug candidate for treating various diseases, depending on its biological activity.

Industry

In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interacting with Receptors: Modulating receptor activity.

    Affecting Cellular Pathways: Influencing signaling pathways within cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(2-methoxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H26N4O3S/c1-13-8-9-17(28-2)16(10-13)25-12-15(11-18(25)26)19(27)22-21-24-23-20(29-21)14-6-4-3-5-7-14/h8-10,14-15H,3-7,11-12H2,1-2H3,(H,22,24,27)

InChI Key

VQBUKSBOMGTYJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=NN=C(S3)C4CCCCC4

Origin of Product

United States

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